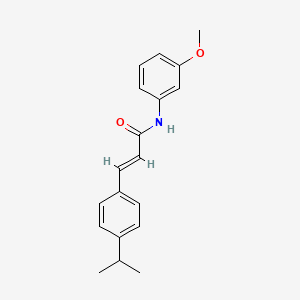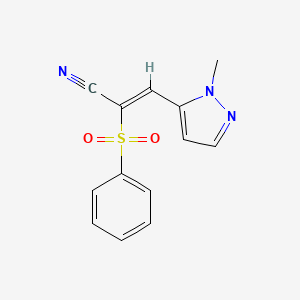![molecular formula C12H11Cl2N5O2 B5712190 methyl N-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5712190.png)
methyl N-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}glycinate, commonly referred to as metribuzin, is a chemical compound used as a herbicide. It is widely used in agriculture to control broadleaf weeds and grasses in crops such as soybeans, corn, and sugarcane. The chemical structure of metribuzin consists of a triazine ring with a glycine ester attached to it. In recent years, metribuzin has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
Metribuzin acts as an inhibitor of photosynthesis by disrupting the electron transport chain in chloroplasts. It binds to the D1 protein of photosystem II, preventing the transfer of electrons from water to plastoquinone, ultimately leading to the death of the plant.
Biochemical and Physiological Effects:
Metribuzin has been shown to affect the growth and development of plants by inhibiting cell division and elongation. In animals, metribuzin has been reported to cause liver and kidney damage, as well as reproductive and developmental toxicity. However, the effects of metribuzin on human health are not well understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
Metribuzin has several advantages as a research tool, including its low cost, high purity, and availability. However, its toxicity and potential to contaminate samples must be taken into consideration when using it in lab experiments. Proper safety measures and disposal procedures should be followed to minimize the risk of exposure.
Orientations Futures
There are several future directions for research on metribuzin. In medicine, further studies are needed to fully understand its potential as an antibacterial, antifungal, and anticancer agent. In environmental science, research should focus on developing methods to reduce the contamination of water sources by metribuzin. In material science, metribuzin can be explored further as a precursor for the synthesis of metal-organic frameworks with potential applications in gas storage and separation. Overall, metribuzin has the potential to be a valuable research tool in various fields, and further investigation is warranted.
Méthodes De Synthèse
Metribuzin is synthesized through a series of chemical reactions starting with the condensation of 4-chloroaniline and cyanuric chloride to produce 4-chloro-6-(4-chloroanilino)-1,3,5-triazine. This intermediate is then reacted with methyl glycinate to produce metribuzin.
Applications De Recherche Scientifique
Metribuzin has been extensively studied for its herbicidal properties, but recent research has shown its potential in various fields such as medicine, environmental science, and material science. In medicine, metribuzin has been investigated for its antibacterial, antifungal, and anticancer activities. In environmental science, metribuzin has been studied for its effects on soil microorganisms and its potential to contaminate water sources. In material science, metribuzin has been explored for its use as a precursor for the synthesis of metal-organic frameworks.
Propriétés
IUPAC Name |
methyl 2-[[4-chloro-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N5O2/c1-21-9(20)6-15-11-17-10(14)18-12(19-11)16-8-4-2-7(13)3-5-8/h2-5H,6H2,1H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSGRWFZYDZXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=NC(=NC(=N1)Cl)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-bromobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5712107.png)

![2-[(anilinocarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5712124.png)

![N-[2-(4-chlorophenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5712135.png)

![methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate](/img/structure/B5712141.png)
![3-allyl-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5712144.png)





